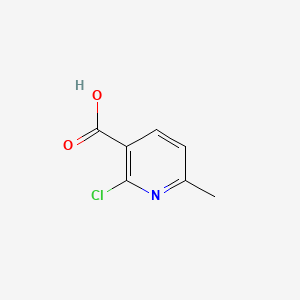

2-Chloro-6-methylnicotinic acid

Beschreibung

Nomenclature and Structural Classification within Pyridine (B92270) Derivatives

The systematic naming and classification of 2-Chloro-6-methylnicotinic acid are crucial for understanding its chemical identity and its relationships with other pyridine compounds.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is formally named This compound . sigmaaldrich.com An alternative, equally acceptable IUPAC name is 2-chloro-6-methylpyridine-3-carboxylic acid . oakwoodchemical.comchemscene.comtcichemicals.com The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, giving the carboxylic acid group the lowest possible locant (position 3), followed by the chlorine atom (position 2) and the methyl group (position 6).

Interactive Table of Compound Properties:

| Property | Value |

| IUPAC Name | This compound |

| Alternate IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid |

| CAS Number | 30529-70-5 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

This compound is a derivative of nicotinic acid, which is pyridine-3-carboxylic acid. The parent structure, nicotinic acid, is a well-known B vitamin (niacin). The subject compound is specifically a disubstituted derivative, featuring a chlorine atom at the 2-position and a methyl group at the 6-position of the nicotinic acid framework.

The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, significantly modifies the chemical properties of the pyridine ring compared to nicotinic acid. Halogenated pyridines are a broad class of compounds crucial in organic synthesis, and the introduction of a halogen atom provides a reactive handle for various cross-coupling reactions. Methylated pyridines, on the other hand, can influence the steric and electronic environment of the molecule.

Historical Context of Discovery and Early Chemical Studies

Early chemical studies on substituted pyridines focused on understanding their reactivity and exploring their potential applications. The synthesis of compounds like this compound would have been a logical extension of this research, aiming to create novel building blocks for the development of new dyes, pharmaceuticals, and agrochemicals.

Significance of this compound in Contemporary Chemical Synthesis and Methodologies

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The carboxylic acid group can undergo esterification or be converted into an amide. For instance, it can be reacted with oxalyl dichloride to form the corresponding acyl chloride, which can then be treated with ammonium (B1175870) hydroxide (B78521) to yield 2-chloro-6-methylnicotinamide (B1585770). chemicalbook.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction for halopyridines. This allows for the introduction of various functional groups at this position.

A notable application of this compound is in the synthesis of more complex heterocyclic structures. For example, it is a precursor in some synthetic routes to 6-methylnicotinic acid and its esters, which are themselves important intermediates. The dechlorination of this compound or its esters can be achieved through catalytic hydrogenation or by using reducing agents like zinc powder. google.com

Furthermore, this compound serves as a building block in the preparation of active ingredients for both the pharmaceutical and agricultural industries. chemimpex.com For example, it is used in the synthesis of intermediates for drugs like etoricoxib, a non-steroidal anti-inflammatory drug. nbinno.comchemicalbook.com In the agrochemical sector, it is utilized in the development of herbicides and pesticides. chemimpex.com

Interactive Table of Synthetic Reactions:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Thionyl chloride / Methanol (B129727) | This compound methyl ester | Esterification |

| 2-Hydroxy-6-methylnicotinic acid | Phosphorus oxychloride | This compound | Chlorination |

| This compound | Zinc powder / Formic acid / Acetic acid | 6-methylnicotinic acid | Dechlorination |

| This compound | Oxalyl dichloride / Ammonium hydroxide | 2-chloro-6-methylnicotinamide | Amidation |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQXHCHKMFYDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184585 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30529-70-5 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30529-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030529705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ6V3KP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methylnicotinic Acid and Its Precursors

Synthetic Pathways from 2-Hydroxy-6-methylnicotinic Acid

A common and direct approach to synthesizing 2-chloro-6-methylnicotinic acid involves the chlorination of 2-hydroxy-6-methylnicotinic acid. This transformation replaces the hydroxyl group on the pyridine (B92270) ring with a chlorine atom, a fundamental step in modifying the electronic and reactive properties of the molecule.

Chlorination Reactions using Phosphorus Oxychloride

The use of phosphorus oxychloride (POCl3) is a well-established method for the chlorination of hydroxypyridines. In a typical procedure, 2-hydroxy-6-methylnicotinic acid is heated with phosphorus oxychloride. For instance, heating 3.6 grams of 2-hydroxy-6-methyl-nicotinic acid with 10 ml of phosphorus oxychloride at 125°C for two hours results in the formation of this compound. prepchem.com The reaction mixture is then carefully poured onto ice, causing the product to precipitate. The collected solid can be purified by crystallization from aqueous ethanol, yielding colorless needles of this compound with a reported yield of 72%. prepchem.com

Recent advancements have focused on optimizing this reaction to be more environmentally friendly and efficient, particularly for large-scale production. A solvent-free approach using an equimolar amount of POCl3 in a sealed reactor has been developed. nih.gov This method, which involves heating at high temperatures with pyridine as a base, is not only suitable for multigram batch preparations but also simplifies the work-up process and improves safety by avoiding large excesses of POCl3. nih.gov

| Starting Material | Reagent | Temperature | Time | Yield |

| 2-Hydroxy-6-methylnicotinic acid | Phosphorus oxychloride | 125°C | 2 hours | 72% |

Chlorination Reactions using Sodium Hypochlorite (B82951) (for related 5-chloro-2-hydroxy-6-methylnicotinic acid)

While not a direct synthesis of the title compound, the chlorination of the pyridine ring using sodium hypochlorite provides insight into alternative chlorinating agents. This method has been successfully applied to produce the related compound, 5-chloro-2-hydroxy-6-methylnicotinic acid. In this process, 2-hydroxy-6-methylnicotinic acid is first dissolved in a sodium hydroxide (B78521) solution. prepchem.com Subsequently, an aqueous solution of sodium hypochlorite is added. The reaction proceeds at room temperature over several hours. prepchem.com Acidification of the reaction mixture with concentrated hydrochloric acid leads to the precipitation of the chlorinated product. prepchem.com This method highlights the potential for regioselective chlorination under milder, aqueous conditions, although it targets a different position on the pyridine ring.

| Starting Material | Reagent | Conditions | Product |

| 2-Hydroxy-6-methylnicotinic acid | Sodium hypochlorite, Sodium hydroxide | Room temperature, 18 hours | 5-Chloro-2-hydroxy-6-methyl-3-pyridinecarboxylic acid |

Synthesis from 2-Chloro-3-cyano-6-methylpyridine

An alternative synthetic route to this compound starts from 2-chloro-3-cyano-6-methylpyridine. This pathway relies on the hydrolysis of the nitrile group to a carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions, with each method offering distinct advantages.

Hydrolysis under Acidic Conditions

Acid-catalyzed hydrolysis of 2-chloro-3-cyano-6-methylpyridine is an effective method for producing this compound. A documented procedure involves heating 2-chloro-3-cyano-6-methylpyridine with 75% sulfuric acid at 100°C for two hours. google.com After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crystalline product. This method has been reported to yield this compound in high purity and with a yield of 85%. google.com

| Starting Material | Reagent | Temperature | Time | Yield |

| 2-Chloro-3-cyano-6-methylpyridine | 75% Sulfuric acid | 100°C | 2 hours | 85% |

Hydrolysis under Basic Conditions

The nitrile group of 2-chloro-3-cyano-6-methylpyridine can also be hydrolyzed to a carboxylic acid under basic conditions. This typically involves heating the starting material with an aqueous solution of a strong base, such as sodium hydroxide. google.com The choice between acidic and basic hydrolysis may depend on the compatibility of other functional groups present in the molecule and the desired work-up procedure. While specific yield data for the basic hydrolysis of 2-chloro-3-cyano-6-methylpyridine to this compound is not detailed in the provided context, it is a known transformation for cyanopyridines. google.comgoogle.com

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of intermediate isolation steps, one-pot syntheses have been developed. For instance, a method exists for producing 2-chloronicotinic acid from 3-cyanopyridine (B1664610) N-oxide. google.com In this process, the starting material is first reacted with phosphorus oxychloride to form 2-chloro-3-cyanopyridine. Without isolating this intermediate, the reaction mixture is then hydrolyzed by adding it to an aqueous alkali solution, such as caustic soda, and heating. google.com This approach streamlines the synthesis and is industrially advantageous. google.com While this specific example does not start from 2-chloro-3-cyano-6-methylpyridine, it demonstrates the principle of a one-pot chlorination and hydrolysis sequence that could be applicable.

Derivatization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives through reactions targeting its carboxylic acid and chloro- functionalities. These derivatization strategies are crucial for the development of new chemical entities with diverse applications.

Esterification Reactions (e.g., Methyl 2-chloro-6-methylnicotinate)

Esterification of the carboxylic acid group in this compound is a common derivatization strategy. For instance, the synthesis of methyl 2-chloro-6-methylnicotinate can be achieved through the reaction of this compound with an appropriate methylating agent. google.com One method involves the use of diazomethane (B1218177). A solution of 2-chloronicotinic acid in methanol (B129727) at -15°C is treated dropwise with a diazomethane solution. The reaction mixture is maintained at this temperature for four hours and then allowed to warm to room temperature. After workup, a crude oil of methyl 2-chloronicotinate is obtained in nearly 100% yield. prepchem.com

Another approach to synthesizing nicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine. In this process, 2-methyl-5-ethylpyridine is mixed with sulfuric acid and heated. Nitric acid is then added, leading to the formation of 6-methylnicotinic acid. Subsequent esterification with an alcohol, such as methanol or butanol, at reflux temperature yields the corresponding ester. google.com For example, using n-butanol and refluxing for 18 hours produces the n-butyl ester. google.com The resulting crude ester mixture typically contains the desired 6-methylnicotinic acid ester, unreacted 2-methyl-5-ethylpyridine, and isocinchomeronic acid diester. google.com

| Product | Starting Material | Reagents | Yield | Reference |

| Methyl 2-chloronicotinate | 2-chloronicotinic acid | Diazomethane, Methanol | ~100% | prepchem.com |

| 6-Methylnicotinic acid ester | 2-methyl-5-ethylpyridine | Sulfuric acid, Nitric acid, Alcohol (e.g., methanol, n-butanol) | 65-70% (ester) | google.com |

| This compound methyl ester | This compound | Not specified | Not specified | google.com |

Conversion to Acyl Chlorides

The carboxylic acid moiety of this compound can be converted to a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. wikipedia.org This transformation is a standard procedure in organic synthesis to activate the carboxylic acid for subsequent reactions, such as amidation or Friedel-Crafts acylation. The resulting 2-chloro-6-methylnicotinoyl chloride is a valuable intermediate for introducing the 2-chloro-6-methylnicotinoyl group into various molecules.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pubyoutube.com This reactivity allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The reactivity of the aryl halide in SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the ring. libretexts.org In the case of pyridinium (B92312) ions, the leaving group ability does not always follow the typical F > Cl ≈ Br > I order observed in many activated aryl systems. nih.gov Instead, the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol shows a different reactivity order, with the reaction being second-order in piperidine. nih.gov This suggests a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. For example, reacting 2-chloronicotinic acid with various amines under microwave irradiation can produce a range of 2-aminonicotinic acids. researchgate.net

Oxidation and Reduction of Functional Groups

The functional groups of this compound can undergo oxidation and reduction reactions to yield different derivatives. For instance, the methyl group can potentially be oxidized to a carboxylic acid, forming 2-chloropyridine-3,6-dicarboxylic acid, although specific conditions for this transformation on this particular substrate require further investigation.

Conversely, the carboxylic acid group can be reduced to an alcohol. However, a more common transformation is the dechlorination of the molecule. For example, this compound methyl ester can be dechlorinated using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and sodium acetate (B1210297) in methanol. google.com Another method involves using zinc powder with formic acid and acetic acid in a mixture of methanol and water. google.com These reactions yield 6-methylnicotinic acid methyl ester. google.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. consensus.app

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and higher purity of products compared to conventional heating methods. nih.gov This technique has been successfully applied to various reactions involving derivatives of nicotinic acid.

For example, the synthesis of 2-hydroxy-6-methylnicotinic acid from this compound has been achieved using microwave irradiation. ijcps.orgresearchgate.net In this method, a suspension of this compound in water is treated with concentrated hydrochloric acid and glacial acetic acid and then irradiated in a microwave oven. ijcps.orgresearchgate.net This approach offers a rapid and efficient alternative to traditional heating.

Furthermore, microwave heating has been effectively used for nucleophilic substitution reactions. The synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with various amines has been optimized under microwave irradiation. researchgate.net For instance, the reaction with aqueous methylamine (B109427) at 120°C for 2 hours or 140°C for 1.5 hours provides high yields of 2-(methylamino)nicotinic acid. researchgate.net Optimal conditions for other amines often involve heating at 200°C for 2 hours in water with diisopropylethylamine as a base. researchgate.net These microwave-assisted methods demonstrate the potential for cleaner and more efficient synthesis of nicotinic acid derivatives. nih.gov

| Reaction | Reactants | Conditions | Advantages of Microwave Synthesis | Reference |

| Synthesis of 2-Hydroxy-6-methylnicotinic acid | This compound, Conc. HCl, Glacial Acetic Acid | 200W, 3.5 minutes | Rapid reaction time, Good yield | ijcps.orgresearchgate.net |

| Synthesis of 2-(Methylamino)nicotinic acid | 2-Chloronicotinic acid, 40% aq. MeNH2 | 120°C for 2h or 140°C for 1.5h | High yield, Reduced reaction time | researchgate.net |

| Synthesis of 2-Aminonicotinic acids | 2-Chloronicotinic acid, Various amines, Diisopropylethylamine | 200°C, 2h | General applicability, Efficient | researchgate.net |

Environmentally Benign Reagents and Solvents

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of specialty chemicals, including this compound and its precursors, to minimize environmental impact. This involves the use of less hazardous reagents, recyclable catalysts, and environmentally friendly solvents.

Traditional synthetic routes for related compounds, such as nicotinic acid derivatives, often rely on hazardous solvents like dimethylformamide, toluene, or xylene. acs.orgrsc.org Modern approaches, however, focus on replacing these with safer alternatives. For instance, research into the synthesis of nicotinic acid derivatives has identified tert-amyl alcohol as a suitable and greener reaction medium. rsc.org In one study, the enzymatic synthesis of various nicotinamide (B372718) derivatives was optimized using tert-amyl alcohol, which is considered an environmentally friendly solvent. rsc.org

Another key aspect of green chemistry is the reduction or elimination of solvents altogether. Solvent-free and catalyst-free reactions represent a highly efficient and environmentally friendly strategy. A study on the synthesis of 2-anilino nicotinic acid derivatives from 2-chloronicotinic acid demonstrated a successful procedure under solvent- and catalyst-free conditions, resulting in high yields and very short reaction times (15–120 minutes). researchgate.net This approach significantly reduces waste and simplifies product purification.

The use of water as a solvent is a cornerstone of green synthesis. An efficient and environmentally friendly method for preparing 2-arylaminonicotinic acids involves the reaction of 2-chloronicotinic acid with anilines in water, using potassium carbonate as a base under microwave irradiation. researchgate.net This method highlights the potential of water as a green solvent in the synthesis of nicotinic acid derivatives.

Furthermore, the development of cleaner reagents and catalysts is crucial. For the synthesis of precursors, methods have been developed that are more environmentally friendly. For example, a patented method for preparing 2-chloro-6-trichloromethyl pyridine from 2-methylpyridine (B31789) utilizes a multi-stage liquid-phase continuous chlorination process that is described as simple, efficient, and environmentally friendly. patsnap.com In another process, the hydrogen chloride gas generated during a reaction is absorbed by water to create hydrochloric acid, and excess chlorine is reacted with sodium hydroxide to produce sodium hypochlorite, thereby minimizing waste emissions. google.com

The choice of oxidizing agents is also a critical factor. A green process for synthesizing 2-chloronicotinic acid involves the oxidation of nicotinic acid with hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide, which is then chlorinated and hydrolyzed. oriprobe.com This method avoids more hazardous oxidizing agents. Similarly, the use of ozone as an oxidizing agent in the presence of an acetate catalyst provides a less polluting route to 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine. google.com

Enzymatic catalysis offers a highly selective and green alternative to traditional chemical catalysts. The lipase (B570770) Novozym® 435, from Candida antarctica, has been effectively used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) esters, including methyl 6-chloronicotinate, in continuous-flow microreactors. rsc.org This biocatalytic approach operates under mild conditions (50°C) and leads to high product yields in significantly shorter reaction times compared to batch processes. rsc.org

The following table summarizes various environmentally benign approaches used in the synthesis of this compound and related compounds.

| Product/Precursor | Green Approach | Reagents/Solvents/Catalysts | Key Findings | Reference |

| Nicotinamide derivatives | Green Solvent & Biocatalysis | tert-amyl alcohol, Novozym® 435 | High product yields (81.6–88.5%) and significantly shorter reaction times were achieved in a continuous-flow microreactor. | rsc.org |

| 2-Anilino nicotinic acids | Solvent-free & Catalyst-free | Heat | The reaction proceeded rapidly (15–120 min) with good to excellent yields without the need for a solvent or catalyst. | researchgate.net |

| 2-Chloronicotinic acid | Green Reagent | Acetaldehyde, sodium methylate, methyl formate | This novel route involves mild reaction conditions, results in a relatively high yield, and generates less wastewater. | patsnap.com |

| 2-Chloronicotinic acid | Green Oxidizing Agent | Ozone, Acetate catalyst | This one-step oxidation process is simple, uses low-cost materials, and is less polluting, aligning with green chemistry principles. | google.com |

| 2-Chloro-6-trichloromethyl pyridine | Environmentally friendly process | 2-Methylpyridine, Chlorine | A continuous chlorination process is noted for being efficient and environmentally friendly, with a high product yield and conversion rate. | patsnap.com |

| 2-Arylaminonicotinic acids | Green Solvent | Water, Potassium carbonate, Microwave irradiation | Water is used as a green medium in this simple, efficient, and environmentally friendly synthesis method. | researchgate.net |

| 2-Chloronicotinic acid | Green Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Synthesis via nicotinic acid N-oxide resulted in a total yield of 76.8% and a purity of 99.5%. | oriprobe.com |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Chloro-6-methylnicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group and the two aromatic protons on the pyridine (B92270) ring. The acidic proton of the carboxylic acid group may appear as a broad singlet, often with a chemical shift that is highly dependent on the solvent and concentration.

The protons on the pyridine ring are chemically distinct and are expected to appear as doublets due to coupling with each other. The methyl protons would appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | Singlet |

| Aromatic H (at C4) | ~7.3-7.5 | Doublet |

| Aromatic H (at C5) | ~8.1-8.3 | Doublet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. This compound has seven unique carbon atoms, and thus its ¹³C NMR spectrum should display seven distinct signals. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom of the carboxyl group (C=O) is typically found far downfield. The carbon atoms of the pyridine ring have characteristic shifts, with the carbon bonded to the electron-withdrawing chlorine atom (C2) being significantly affected.

Table 2: Predicted ¹³C NMR Chemical Environments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165-170 |

| C2 (C-Cl) | ~150-155 |

| C6 (C-CH₃) | ~158-162 |

| C3 (C-COOH) | ~125-130 |

| C4 | ~122-126 |

| C5 | ~138-142 |

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. docbrown.info

While this compound does not exhibit tautomerism, related heterocyclic compounds such as 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.com The position of this equilibrium is sensitive to factors like solvent and pH.

NMR spectroscopy, particularly pH-dependent studies, is a powerful tool for investigating such equilibria. semanticscholar.orgnih.gov By acquiring NMR spectra at different pH values, researchers can monitor changes in chemical shifts that correspond to the protonation or deprotonation of the molecule, allowing for the quantification of the different tautomeric forms present. rsc.orgresearchgate.net For instance, in 2-hydroxypyridine, the equilibrium between the aromatic hydroxy form and the non-aromatic pyridone form can be studied, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, preserving aromaticity in the pyridone form. chemtube3d.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. Several suppliers note that the infrared spectrum of their product conforms to the known structure. ruifuchemical.comthermofisher.com

Key expected absorptions include a broad band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the carbonyl (C=O) group, and several bands in the fingerprint region corresponding to the C=C and C=N stretching vibrations of the pyridine ring and C-Cl bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Medium to Strong |

Note: Wavenumber ranges are typical for the specified functional groups. Data for the related compound 2-chloro-6-methyl pyridine shows C-H deformation and C-CH₃ bending vibrations in the 1370-1460 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₆ClNO₂, corresponding to a molecular weight of approximately 171.58 g/mol . ruifuchemical.comfishersci.comnih.gov

Mass spectrometry analysis confirms this molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement (monoisotopic mass: 171.008706 g/mol ), which serves to verify the compound's elemental formula against other possibilities. epa.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (CO₂), and potentially the loss of the chlorine atom. Analysis of related compounds like 6-methylnicotinic acid shows fragmentation, providing a basis for interpreting the spectrum. nist.govresearchgate.net

Chromatographic Methods for Purity Assessment and Degradation Product Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for determining the purity of chemical compounds like this compound. Purity levels are often reported to be greater than 98.0%. ruifuchemical.comfishersci.com

A specific reverse-phase (RP) HPLC method for analyzing this compound involves the use of a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications where the HPLC is coupled with a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com These HPLC methods are robust and scalable, making them suitable not only for routine purity checks but also for preparative separations to isolate and identify any impurities or potential degradation products that may be present in the sample. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for its separation and quantification. ruifuchemical.com A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

One established method utilizes a Newcrom R1 HPLC column with a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier. sielc.com The presence of an acid, such as phosphoric acid, in the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group, thereby enhancing its retention on the nonpolar stationary phase. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

The versatility of HPLC allows for scalability, making it suitable for both analytical-scale purity assessments and preparative-scale isolation of impurities. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) enables fast Ultra-High-Performance Liquid Chromatography (UPLC) applications, significantly reducing analysis time while maintaining high separation efficiency. sielc.com The purity of commercially available this compound is often reported to be greater than 98.0%, as determined by HPLC. ruifuchemical.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Conditions |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis or Mass Spectrometry |

| Application | Purity assessment, preparative separation, pharmacokinetics sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is invaluable for the trace-level detection and structural confirmation of this compound and its metabolites in complex biological and environmental samples.

In LC-MS analysis, the analyte is first separated by the LC system and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. For quantitative analysis, LC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and reproducibility. nih.gov

A developed LC-MS/MS method for the determination of related compounds, such as 6-chloronicotinic acid, in crayfish tissues demonstrated excellent performance with low limits of detection (0.02–0.5 μg·L−1) and quantification (0.05–2.0 μg·L−1). mdpi.com The use of an acidic mobile phase, such as one containing 0.1% acetic acid, can be crucial for achieving good peak shape for acidic analytes like nicotinic acid derivatives. mdpi.com

Table 2: LC-MS/MS Method for the Analysis of a Related Compound (6-chloronicotinic acid)

| Parameter | Conditions |

| Sample Preparation | Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction mdpi.com |

| Chromatography | Reverse-phase LC mdpi.com |

| Ionization Mode | Negative Ion Mode mdpi.com |

| Detection | Triple Quadrupole Mass Spectrometry mdpi.com |

| Mobile Phase Additive | 0.1% Acetic Acid mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and increases the volatility of the analyte. The derivatized compound can then be readily separated on a GC column and detected by various detectors, most commonly a mass spectrometer (GC-MS).

A study on the determination of 6-chloronicotinic acid, a related metabolite, in human urine employed GC-tandem mass spectrometry (GC-MS/MS) after a derivatization step. nih.gov The method involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization prior to GC-MS/MS analysis. nih.gov This approach achieved very low limits of detection (16 pg mL-1) and quantification (56 pg mL-1), demonstrating the high sensitivity of GC-MS/MS for trace analysis. nih.gov

Table 3: GC-MS/MS Method for a Related Compound (6-chloronicotinic acid)

| Parameter | Conditions |

| Sample Preparation | Solid-Phase Extraction (SPE) nih.gov |

| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) nih.gov |

| Derivatization | Required to increase volatility nih.gov |

| Limit of Detection | 16 pg mL-1 nih.gov |

| Limit of Quantification | 56 pg mL-1 nih.gov |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms in a molecule, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful analytical tool provides unequivocal proof of a compound's structure by mapping the electron density within a single crystal.

For this compound, which exists as a solid at room temperature, X-ray crystallography can elucidate key structural parameters such as bond lengths, bond angles, and torsional angles. sigmaaldrich.com This information is crucial for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can be compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

For this compound, with a molecular formula of C7H6ClNO2, the theoretical elemental composition can be precisely calculated. matrixscientific.com Experimental determination of the elemental composition is typically performed using a combustion analysis method. In this process, a small, accurately weighed sample of the compound is burned in a stream of oxygen at high temperature. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of chlorine is determined by other methods, such as titration after combustion.

The experimentally determined percentages of carbon, hydrogen, chlorine, and nitrogen are then compared to the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C7H6ClNO2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 49.04% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.53% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.16% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.65% |

| Total | 171.583 | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and various electronic properties of molecules, offering a balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine optimized bond lengths and angles.

In a study on the closely related 6-methylnicotinic acid , the optimized geometry revealed that the molecule's skeleton is not perfectly planar. jocpr.com The methyl group was found to deviate from the plane of the pyridine (B92270) ring. jocpr.com Similarly, the carboxylic acid group can exhibit rotational isomerism, but the conformation is typically stabilized by intramolecular or intermolecular hydrogen bonds. For 2-Chloro-6-methylnicotinic acid, the introduction of a chlorine atom at the 2-position is expected to influence the geometry primarily through electronic effects and steric hindrance, though significant deviation from planarity of the core ring structure is not anticipated. The C-Cl bond length in related chloro-substituted pyridine rings has been computed to be in the range of 1.730–1.751 Å. researchgate.net

A detailed analysis of 2-chloronicotinic acid using DFT methods provided specific bond lengths and angles, which serve as a strong reference for the titular compound. researchgate.net The optimized geometric parameters obtained through these calculations generally show good agreement with experimental data where available. jocpr.com

Table 1: Selected Optimized Geometrical Parameters of Related Nicotinic Acid Derivatives (Calculated at the DFT/B3LYP Level)

Note: This table combines data from studies on analogous compounds. Direct experimental or computational data for this compound is not available in the cited sources.

| Parameter | 6-methylnicotinic acid jocpr.com | 2-chloronicotinic acid researchgate.net | Expected Range for this compound |

| Bond Lengths (Å) | |||

| C-Cl | N/A | ~1.730 - 1.755 | ~1.730 - 1.755 |

| C-C (ring) | ~1.38 - 1.40 | ~1.38 - 1.40 | ~1.38 - 1.40 |

| C-N (ring) | ~1.33 - 1.34 | ~1.32 - 1.34 | ~1.32 - 1.34 |

| C-C (carboxyl) | ~1.50 | ~1.50 | ~1.50 |

| C=O | ~1.21 | ~1.21 | ~1.21 |

| C-O | ~1.36 | ~1.37 | ~1.36 - 1.37 |

| Bond Angles (º) | |||

| N-C-C | ~123 - 125 | ~123 - 125 | ~123 - 125 |

| C-C-C | ~117 - 119 | ~117 - 119 | ~117 - 119 |

| O-C=O | ~122 | ~122 | ~122 |

| C-C-O | ~113 | ~112 | ~112 - 113 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. jocpr.comaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.com For 6-methylnicotinic acid , DFT calculations determined the HOMO-LUMO gap to be approximately 5.435 eV. jocpr.com This value indicates that the molecule is relatively soft and polarizable. jocpr.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 6-methylnicotinic acid

Note: Data is for the analogue 6-methylnicotinic acid, calculated at the DFT/B3LYP/6-311+G(d,p) level. jocpr.com

| Parameter | Energy (a.u.) | Energy (eV) |

| EHOMO | -0.26476 | -7.204 |

| ELUMO | -0.06502 | -1.769 |

| HOMO-LUMO Gap (ΔE) | 0.19974 | 5.435 |

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.com The ESP map illustrates regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. jocpr.comresearchgate.net

In studies of 6-methylnicotinic acid , the ESP map clearly shows the most negative potential localized around the two oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. jocpr.com These sites represent the primary centers for electrophilic interaction. The hydrogen atoms, particularly the acidic proton of the carboxyl group, exhibit the most positive potential and are thus the most likely sites for nucleophilic attack. jocpr.com

Vibrational Frequency Analysis

Vibrational frequency analysis, calculated theoretically and compared with experimental FT-IR and FT-Raman spectra, helps to confirm the optimized molecular structure and allows for the assignment of fundamental vibrational modes. researchgate.net DFT calculations can predict the wavenumbers and intensities of these modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. jocpr.com

For 2-chloronicotinic acid , a detailed vibrational analysis has been performed. researchgate.net Key vibrational modes include:

O-H Stretching: A strong, broad band characteristic of the carboxylic acid dimer.

C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region. researchgate.net

C=O Stretching: A very strong band, usually around 1700 cm⁻¹, indicative of the carbonyl group.

C-C and C-N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: This mode is typically observed in the range of 600-800 cm⁻¹. researchgate.net

These assignments from a close analog provide a reliable basis for interpreting the experimental vibrational spectra of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. jocpr.com It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in non-linear optics (NLO). DFT calculations can be used to predict the first-order hyperpolarizability (β₀), a measure of a molecule's NLO activity. jocpr.com

For 6-methylnicotinic acid , the calculated first-order hyperpolarizability was found to be significant, suggesting potential NLO properties. jocpr.com The presence of donor (methyl group) and acceptor (carboxylic acid group) moieties connected by a π-conjugated system (the pyridine ring) is a common structural motif for NLO-active molecules. The introduction of a chlorine atom in this compound would further modulate the electronic properties of the π-system, potentially enhancing its hyperpolarizability. The NLO properties are sensitive to intramolecular charge transfer, which would be influenced by the combined electronic effects of the methyl, chloro, and carboxylic acid substituents. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

There is a notable absence of published molecular docking studies focusing specifically on this compound as a ligand. Research in this area tends to concentrate on the more complex molecules synthesized from it. For instance, patent documents describe the creation of spirocyclic compounds, which act as inhibitors of tryptophan hydroxylase (TPH1), using this compound as a chemical precursor. google.comgoogle.comgoogle.com However, the molecular docking and subsequent analyses reported in these documents are performed on the final, complex derivatives, not on the initial this compound reactant. google.comgoogleapis.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Similarly, specific molecular dynamics (MD) simulations to investigate the conformational dynamics of this compound have not been reported in the available literature. MD simulations are often employed to understand the behavior of a ligand within a biological target's binding site. While patents related to tryptophan hydroxylase inhibitors mention the use of MD simulations, these studies focus on phenylalanine derivatives and other complex inhibitors rather than this compound itself. google.comgoogle.comgoogleapis.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed for this compound according to available research. QSAR studies found in related patents concern the larger, more complex molecules synthesized for specific biological activities, such as spirocyclic TPH1 inhibitors. google.comgoogleapis.com These studies build models based on a series of final compounds to correlate their chemical structures with observed biological activity, but this compound is not part of the dataset used for modeling.

Applications in Medicinal Chemistry and Biological Sciences

A Versatile Intermediate for Biologically Active Molecules

The chemical reactivity of 2-chloro-6-methylnicotinic acid allows for its incorporation into complex molecular architectures, serving as a crucial precursor for various high-value products.

Precursor for Pharmaceutical Active Ingredients

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). actylis.com Its pyridine (B92270) core, substituted with both a chloro and a methyl group, provides a strategic framework for building more complex drug molecules. For instance, it is a documented intermediate in the preparation of 2-chloro-6-methylnicotinamide (B1585770). The synthesis involves reacting this compound with oxalyl dichloride, followed by treatment with ammonium (B1175870) hydroxide (B78521). chemicalbook.com This amide derivative can then be further modified to create a variety of pharmaceutical compounds.

Another notable application is in the synthesis of 6-methylnicotinic acid, an intermediate for the anti-inflammatory drug Etoricoxib. google.comgoogle.com This process involves the dechlorination of this compound. google.com The conversion can also be carried out by first esterifying the carboxylic acid group to form methyl 2-chloro-6-methylnicotinate, followed by dechlorination. google.comgoogle.com

Intermediate in Agrochemical Synthesis

Structure-Activity Relationship (SAR) Studies of Derivatives

The modification of the this compound scaffold is a key strategy in medicinal chemistry to understand how its structure relates to its biological activity. These structure-activity relationship (SAR) studies are crucial for the development of new and more effective drugs.

Impact of Substitutions on Biological Activity

SAR studies on derivatives of nicotinic acid and related compounds have revealed the significant impact of substituents on their biological profiles. For example, in a series of coumarin (B35378) derivatives, the introduction of electron-withdrawing groups like nitro groups was found to enhance antifungal activity. mdpi.com Conversely, the nature and size of substituents on other positions can drastically alter the biological effect. mdpi.com While direct SAR studies on this compound itself are not detailed in the provided results, the principles of SAR are broadly applicable. For instance, previous studies on 1-phenylbenzazepine D1 receptor ligands indicated that a 6-chloro group can enhance affinity for the receptor. mdpi.com This highlights the importance of the chloro-substituent present in this compound. The methyl group's position and electronic properties would also be expected to influence the binding affinity and selectivity of its derivatives towards various biological targets.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.com Strategies for optimizing lead compounds often involve direct chemical manipulation of functional groups, isosteric replacements, and alterations to ring systems. danaher.comnih.gov For derivatives of this compound, this could involve:

Modification of the Carboxylic Acid: Converting the carboxylic acid to amides, esters, or other functional groups to alter solubility, cell permeability, and target interaction.

Displacement of the Chlorine Atom: Replacing the chlorine with various nucleophiles to introduce new functionalities and explore different binding interactions.

Modification of the Methyl Group: Altering the methyl group to other alkyl or functional groups to probe the steric and electronic requirements of the binding site.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed in conjunction with synthetic chemistry to guide these optimization efforts. danaher.com

Potential Biological Activities of this compound and its Analogs

While this compound is primarily valued as a synthetic intermediate, its structural analogs and derivatives have been investigated for a range of biological activities. The nicotinic acid core is a common feature in many biologically active compounds. nih.gov

Derivatives of nicotinic acid have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antitubercular, and anticancer properties. mdpi.com For instance, novel nicotinic acid derivatives have been synthesized and shown to possess antimicrobial and antioxidant activities. mdpi.com Similarly, hydrazone derivatives based on a 2-methyl-5-nitro-6-phenylnicotinohydrazide scaffold have been studied for their antibacterial and antifungal properties. nih.govnih.gov

Although specific biological activity data for this compound itself is limited in the provided search results, the established bioactivity of its close analogs suggests that its derivatives could be promising candidates for further investigation in various therapeutic areas. The presence of the chloro and methyl groups on the pyridine ring provides a unique substitution pattern that could lead to novel biological activities upon further chemical exploration.

Enzyme Inhibition or Modulation

While direct studies on the enzyme inhibition of this compound are not extensively detailed in the provided results, the activity of related compounds suggests potential mechanisms. For instance, derivatives of nitroimidazole, which also feature a heterocyclic ring, are known to interfere with DNA synthesis by altering enzymes involved in DNA replication. openmedicinalchemistryjournal.com Similarly, certain benzofuran (B130515) derivatives act as inhibitors of enzymes like heme oxygenase (HO-1 and HO-2), which are linked to some cancers. openmedicinalchemistryjournal.com One study identified that a derivative of thiopyrano[2,3-d] researchgate.netnih.govthiazol-2-one induced apoptosis in cancer cells through the inhibition of the DNA reparation enzyme PARP-1. researchgate.net These examples from related heterocyclic compounds indicate that this compound and its derivatives could potentially exert biological effects through the inhibition or modulation of various enzyme systems.

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of heterocyclic compounds is a significant area of research. While specific data on this compound's antimicrobial activity is not available, studies on related structures provide valuable insights. For example, various Lamiaceae honeys have demonstrated antibacterial activity by potentially damaging the bacterial membrane's integrity. mdpi.com Dioxomolybdenum(VI) complexes have shown antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 0.62 ± 0.04 mmol/L. mdpi.com Furthermore, certain rhenium bisquinoline complexes display light-induced antimicrobial activities against drug-resistant S. aureus and E. coli, with MIC values under photo-irradiation being 4- to 16-fold lower than in the dark. mdpi.com The common mechanism of action for many antibiotics involves interfering with the synthesis or function of crucial bacterial components, such as ribosomal subunits or nucleic acids. nih.gov

Antitumor/Anticancer Activities (for related compounds)

Derivatives of this compound have shown notable antitumor and anticancer activities. For instance, a thiopyrano[2,3-d] researchgate.netnih.govthiazol-2-one derivative was found to have a cytotoxic effect on various cancer cell lines, with IC50 values ranging from 0.6 to 5.98 μM, while showing low toxicity to normal cells (IC50 > 100 μM). researchgate.net This compound was observed to induce apoptosis in human leukemia Jurkat T-cells and glioblastoma U251 cells. researchgate.net

In another study, 2- or 6-substituted BZT-N derivatives were synthesized and tested for their cytotoxic activity against L1210 and SNU-1 cancer cells. nih.gov A 2-substituted compound with a methyl group at the R1 position demonstrated significant antitumor activity, comparable to adriamycin against L1210 cells and even more effective against the solid cancer cell line SNU-1. nih.gov

Furthermore, halogenated benzofuran derivatives have been identified as an important class of compounds with cytotoxic activity. nih.gov The introduction of halogens like chlorine has been shown to enhance anticancer activity. nih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited promising activity against A549 lung cancer cells. nih.gov

Below is a table summarizing the antitumor activity of selected related compounds:

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

| Thiopyrano[2,3-d] researchgate.netnih.govthiazol-2-one derivative | Various cancer cell lines | IC50: 0.6-5.98 μM | researchgate.net |

| 2-substituted BZT-N derivative | L1210, SNU-1 | Comparable to Adriamycin | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | Promising activity | nih.gov |

| 7-fluoro-6-(4-methyl-1-piperazinyl)-2-thioethyl-4(3H)-quinazolinone | 60 human cancer cell lines | Screened by NCI | elsevierpure.com |

Anti-inflammatory Properties (for related compounds)

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For example, myristicin (B1677595), an aromatic compound found in various plants, has demonstrated anti-inflammatory effects. nih.gov It significantly inhibited the production of nitric oxide (NO), various interleukins (IL-6, IL-10), and chemokines in dsRNA-stimulated macrophages. nih.gov This suggests that myristicin's anti-inflammatory properties are related to its ability to inhibit these inflammatory mediators. nih.gov While this is an indirect comparison, the study of such compounds provides a basis for exploring the potential anti-inflammatory activities of nicotinic acid derivatives.

Antiviral Activity (e.g., HIV-1 Vif-APOBEC3G axis inhibitors)

The viral infectivity factor (Vif) of HIV-1 is crucial for the virus to counteract the antiviral enzyme APOBEC3G. nih.gov Vif achieves this by depleting the intracellular levels of APOBEC3G, thus preventing its incorporation into new virions. nih.gov Vif's mechanism involves both impairing the translation of APOBEC3G mRNA and accelerating the degradation of the APOBEC3G protein. nih.gov Vif forms an E3-ubiquitin ligase complex to target APOBEC3G for proteasomal degradation. frontiersin.org This interaction makes the Vif-APOBEC3G axis a potential target for antiviral therapies. While direct inhibition of this axis by this compound has not been reported, the understanding of this viral mechanism opens avenues for designing inhibitors.

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Pathways

The biological activities of compounds related to this compound often involve specific molecular targets and pathways. For instance, the antitumor effect of a thiopyrano[2,3-d] researchgate.netnih.govthiazol-2-one derivative is mediated through the induction of apoptosis via a mitochondria-dependent pathway. researchgate.net This process involves the accumulation of reactive oxygen species (ROS), leading to DNA damage and cell death in cancer cells. researchgate.net

In the context of anti-inflammatory action, a compound like myristicin has been shown to inhibit the production of inflammatory mediators by acting on the calcium pathway in macrophages. nih.gov

For antiviral activity, the HIV-1 Vif protein's interaction with APOBEC3G and the subsequent recruitment of an E3 ubiquitin ligase complex represents a well-defined molecular pathway that is a target for inhibition. frontiersin.org

Binding Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine ring, and a chlorine atom, allows for various non-covalent interactions that are crucial in its biological activity. Hydrogen bonding is a key interaction. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). Furthermore, the nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor.

These hydrogen bonding capabilities are fundamental to how this compound interacts with biological macromolecules such as proteins and enzymes. The specific geometry and electron distribution of the molecule will dictate the strength and nature of these bonds, influencing the compound's affinity and specificity for its biological targets.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Atom | Role |

| Carboxylic Acid | Oxygen (C=O) | Hydrogen Bond Acceptor |

| Carboxylic Acid | Oxygen (-OH) | Hydrogen Bond Acceptor |

| Carboxylic Acid | Hydrogen (-OH) | Hydrogen Bond Donor |

| Pyridine Ring | Nitrogen | Hydrogen Bond Acceptor |

Complexation Studies with Metal Ions in Biological Contexts

Metal ions are vital for a vast array of biological processes, and their interaction with organic molecules is a significant area of study. nih.gov The study of how ligands, such as this compound, form complexes with metal ions is essential for understanding their potential therapeutic or toxic effects. unisciencepub.comscielo.org.bo

The formation of metal complexes can significantly alter the biological activity of both the metal ion and the ligand. nih.govresearchgate.net The carboxylic acid group of this compound is a primary site for chelation, where it can coordinate with a metal ion. The pyridine nitrogen can also participate in coordination, potentially leading to the formation of stable bidentate chelates.

Research into the complexation of similar nicotinic acid derivatives with various metal ions has demonstrated a range of coordination behaviors and biological implications. For instance, the stability and reactivity of these metal complexes play a crucial role in their potential applications. scielo.org.bo The study of these interactions often involves determining the stability constants of the complexes, which quantify the affinity between the ligand and the metal ion. unisciencepub.com

Table 2: Potential Metal Ion Coordination Sites in this compound

| Functional Group | Atom | Type of Interaction |

| Carboxylic Acid | Oxygen | Coordination Bond |

| Pyridine Ring | Nitrogen | Coordination Bond |

While specific studies on the complexation of this compound with various metal ions in a biological context are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that it would readily form complexes with biologically relevant metal ions. The nature of these complexes, including their geometry and stability, would depend on the specific metal ion involved, the pH of the environment, and the presence of other competing ligands. unisciencepub.com Such complexation can influence the transport of metal ions across biological membranes and their availability for enzymatic processes.

Environmental and Industrial Applications

Corrosion Inhibition Studies

Pyridine (B92270) derivatives have been extensively studied for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. chemmethod.comresearchgate.net The effectiveness of these compounds as corrosion inhibitors is largely attributed to the presence of nitrogen, oxygen, and sulfur atoms, as well as π-electrons in their structures. researchgate.netrdd.edu.iq These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that blocks the corrosive agents. chemmethod.comyoutube.com

The mechanism of inhibition involves the inhibitor molecules, which contain heteroatoms like nitrogen and oxygen, acting as sites for electrophilic attack, allowing them to bond with the metallic substrate. eurjchem.com This adsorption process can be influenced by the concentration of the inhibitor and the temperature of the environment. chemmethod.com Studies have shown that the inhibition efficiency of certain pyridine derivatives can be remarkably high. For instance, one study on a pyridine derivative demonstrated an inhibition efficiency of over 99.62% for mild steel in a hydrochloric acid solution. chemmethod.com The efficiency of these inhibitors is often evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). chemmethod.commdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to predict the corrosion inhibition potential of pyridine derivatives. eurjchem.com These theoretical approaches analyze quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) to understand the interaction between the inhibitor and the metal surface. eurjchem.com Generally, a higher HOMO energy and lower LUMO energy correspond to better inhibition performance. eurjchem.com

Table 1: Corrosion Inhibition Efficiency of a Pyridine Derivative (2c) on Mild Steel in 0.5 M HCl

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.0005 | 92.3 |

| 0.001 | 95.8 |

| 0.0025 | 98.1 |

| 0.005 | 99.62 |

This table is based on data from a study on the corrosion inhibition performance of pyridine derivatives. chemmethod.com

Materials Science Applications

In the realm of materials science, pyridine and its derivatives, including 2-Chloro-6-methylnicotinic acid, serve as building blocks for the synthesis of novel materials with specific properties. atamanchemicals.com Pyridine's structure allows it to act as a polar, basic, and low-reactivity solvent in various chemical reactions, such as Knoevenagel condensations. atamanchemicals.com It is also utilized as a base in condensation reactions and to activate carboxylic acid halides or anhydrides in esterification and acylation processes. atamanchemicals.com

The reactivity of the pyridine ring can be tailored through the introduction of different functional groups. For example, the nitrogen atom in the pyridine ring can be alkylated, which increases the ring's reactivity towards both oxidation and reduction. atamanchemicals.com This versatility makes pyridine derivatives valuable precursors in the chemical industry for creating new compounds. atamanchemicals.com

While direct applications of this compound in materials science are a subject of ongoing research, its structural motifs are found in more complex molecules with specific functionalities. The development of new synthetic methods for 2-chloronicotinic acid and its derivatives is driven by their importance as intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals. researchgate.netpatsnap.com

Role in Environmental Research

The environmental fate and impact of pyridine and its derivatives are critical areas of research. Pyridine compounds can be introduced into the environment through industrial and agricultural activities. capes.gov.br Their persistence and potential for biological degradation are of significant concern. vt.eduvt.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to predict the biological and environmental activities of chemical compounds based on their molecular structure. nih.govnih.gov These models are crucial in environmental science for assessing the potential risks of compounds like chloropyridines. capes.gov.br

For instance, QSAR models can be developed to predict the inhibition of certain biological processes by pyridine derivatives. nih.gov By analyzing the structural features that contribute to a compound's activity, researchers can design less harmful chemicals. rsc.org In the context of environmental research, SAR and QSAR studies can help in understanding the degradation pathways of pyridine derivatives in soil and water. capes.gov.br While many simple pyridine derivatives are readily biodegradable, the environmental fate of more complex structures like chloropyridines is less understood and requires further investigation. capes.gov.br

The study of pyridine carboxylic acids is also relevant due to their use as persistent herbicides. vt.eduvt.edu Understanding their behavior in the environment, including their potential to contaminate compost, is essential for developing sustainable agricultural practices. vt.eduvt.edu

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-chloro-6-methylnicotinic acid often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, a common method involves the heating of 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride. prepchem.com While effective, this approach presents environmental and safety concerns. The future of its synthesis lies in the adoption of green chemistry principles, focusing on atom economy, reduced energy consumption, and the use of less hazardous substances. mdpi.com

A promising area of research is the development of catalytic oxidation processes. The direct air oxidation of picoline derivatives, for example, represents a greener alternative for producing nicotinic acid and could be adapted for this compound. chimia.ch Another avenue is the exploration of enzymatic synthesis. Biocatalyst-mediated reactions can offer high conversion rates under mild conditions, significantly reducing the environmental footprint of the production process. frontiersin.org Research into novel nitrile-hydrolyzing enzymes, for instance, could lead to innovative pathways for synthesizing nicotinic acid precursors from readily available materials. frontiersin.org

Future synthetic strategies will likely focus on:

Catalytic Systems: Investigating novel catalysts that can facilitate the direct and selective chlorination and oxidation of more accessible precursors.

Biocatalysis: Engineering enzymes with specific activity towards the synthesis of this compound or its immediate precursors.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

In-depth Exploration of Biological Targets and Mechanisms of Action

While this compound is primarily recognized as a synthetic intermediate, the broader class of nicotinic acid derivatives exhibits a wide range of biological activities. nih.gov These include anti-inflammatory, antibacterial, and enzyme-inhibiting properties. nih.govnih.gov A critical future research direction is to move beyond its role as a building block and to thoroughly investigate its own potential biological targets and mechanisms of action.

This exploration would involve screening this compound and its simple derivatives against a variety of biological targets. Understanding how the chloro and methyl substituents on the pyridine (B92270) ring influence its interaction with enzymes, receptors, and other biomolecules is of paramount importance. For example, studies on related chloronicotinic acid derivatives have explored their effects on signaling pathways and enzyme inhibition. nih.govnih.gov Similar investigations into this compound could uncover novel therapeutic or agrochemical applications.

Key research questions to be addressed include:

What are the primary molecular targets of this compound in various biological systems?

How does it modulate the activity of these targets?

What are the downstream cellular effects of its interaction with these targets?

Design and Synthesis of Derivatives with Enhanced Potency and Selectivity

Building upon a deeper understanding of its biological targets, the rational design and synthesis of novel derivatives of this compound with enhanced potency and selectivity will be a major focus. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. mdpi.commdpi.comnih.gov By systematically modifying the core structure of this compound—for instance, by altering the substituents on the pyridine ring or modifying the carboxylic acid group—researchers can elucidate the key structural features required for a desired biological effect.